2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride is a chemical compound with the molecular formula C₆H₁₄ClNO₄ and a molecular weight of 199.63 g/mol. It is a white to off-white crystalline powder and is classified as a polyethylene glycol (PEG) derivative containing an amino group and a terminal carboxylic acid. The compound is known for its reactivity, particularly due to the amino group, which can form stable amide bonds with carboxylic acids and other electrophiles in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,4-triazole-5(4H)-thione) .
The primary mechanism of action of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride is believed to be its ability to inhibit serine proteases. Studies suggest it binds to the active site of these enzymes, preventing them from cleaving peptide bonds in their substrates []. This inhibition could potentially modulate various cellular processes regulated by serine proteases.
Furthermore, the molecule's ability to bind to integrin receptors suggests a potential role in cell adhesion and migration. However, the specific details of this interaction require further investigation [].
2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride exhibits significant biological activity. It is utilized in the development of chemically modified peptide nucleic acids for qualitative and quantitative DNA detection. Additionally, it plays a role in the preparation of kappa agonist CovX-bodies, which are important in pharmacological studies .
The synthesis of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride can be achieved through several methods:
The applications of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride are diverse:
Interaction studies involving 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride have shown that it can effectively bind to various biomolecules, facilitating studies on molecular interactions in biological systems. Its ability to form stable complexes makes it useful in drug delivery systems and targeted therapies .
Several compounds share structural similarities with 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Similarity Score | Unique Features |
|---|---|---|---|
| 8-Amino-3,6-dioxaoctanoic acid | 134978-97-5 | 0.95 | Contains additional ether linkages enhancing solubility |
| Ethyl 2-(methylamino)acetate hydrochloride | 52605-49-9 | 0.58 | Methylamino group provides different reactivity |
| Methyl N-methylglycinate hydrochloride | 13515-93-0 | 0.57 | Different functional groups affecting biological activity |
| 3-Aminopropanoic acid | 302-72-7 | 0.65 | Simpler structure lacking PEG moiety |
The uniqueness of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride lies in its PEG structure, which enhances solubility and biocompatibility, making it particularly valuable for biomedical applications .
The compound is systematically identified by its International Union of Pure and Applied Chemistry (IUPAC) name: 2-[2-(2-aminoethoxy)ethoxy]acetic acid hydrochloride. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 134979-01-4 | |
| Molecular Formula | C₆H₁₄ClNO₄ | |
| Molecular Weight | 199.63 g/mol | |
| Synonyms | AEEA-OH·HCl, H2N-PEG2-CH2COOH·HCl |
The hydrochloride salt form improves solubility in polar solvents compared to the free base. Regulatory databases list it under FDA UNII code 6V919MKW0M.
The molecule features:
Key structural insights:
O=C(O)COCCOCCN.[H]Cl confirms the connectivity. Experimental data shows:
The compound emerged from late 20th-century research into PNA chemistry:
Critical milestones:
The compound’s evolution parallels advancements in PEGylation technology, where its dual functionality addresses challenges in:
Modern synthesis employs three principal routes:
Route 1: Alkylation of Diglycolamine
Route 2: Reductive Amination
Uses 2-[2-(2-chloroethoxy)ethoxy]ethanol with ammonium hydroxide under high pressure. Yields up to 88% with NaBr catalysis.
Route 3: Solid-Phase Synthesis
Automated protocols on PAL resin achieve 99.2% purity via Fmoc chemistry.
Comparative analysis:
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Alkylation | 75-80% | 99.0% | Industrial |
| Reductive | 63-88% | 98.5% | Pilot-scale |
| Solid-Phase | 95% | 99.2% | Lab-scale |
Single-crystal X-ray diffraction reveals:
These structural features explain its:
| Synthetic Route | Starting Material | Key Intermediates | Overall Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Chloro Substitution | 2-[2-(2-chloroethoxy)ethoxy]ethanol | Dibenzylamine derivative | 70-80% | Readily available starting materials | Multiple purification steps required [2] |
| Azido Intermediate | 2-[2-(2-chloroethoxy)ethoxy]ethanol | Azido derivative | 85-90% | High functional group tolerance | Handling of azide intermediates [1] [5] |
| Protected Amino | Fmoc-aminoethoxy ethanol | Fmoc-protected acid | 75-85% | High purity product | More expensive starting materials [19] |
The choice of synthetic route depends on factors such as scale, available starting materials, and required purity of the final product [5]. Recent developments have focused on optimizing these routes to improve yield, reduce waste, and enhance scalability for industrial applications [2].
Carbodiimide-mediated coupling represents a crucial transformation in the synthesis of 2-(2-(2-aminoethoxy)ethoxy)acetic acid hydrochloride and its derivatives [7]. This coupling methodology enables the formation of amide bonds between carboxylic acids and amines under mild conditions, making it particularly valuable for functionalizing the terminal groups of the target compound [10].
The carbodiimide coupling mechanism involves several distinct steps that proceed through reactive intermediates [10]. The process begins with the activation of the carboxylic acid by the carbodiimide reagent [20]:
The O-acylisourea intermediate is highly reactive and can follow multiple reaction pathways depending on the reaction conditions and reagents present [22]. The general mechanism can be represented as:
R-COOH + R'N=C=NR' → R-COO-C(=NR')NHR' → R-CONHR'' + R'NHCONHR'Where R represents the 2-(2-(2-aminoethoxy)ethoxy)acetic acid moiety or its protected derivatives [22] [23].
To enhance the efficiency of carbodiimide coupling and minimize side reactions, various additives are commonly employed [7]. These additives react with the O-acylisourea intermediate to form more stable activated esters that still maintain sufficient reactivity toward amines [10]. Common additives include:
The mechanism with these additives involves an additional step where the additive reacts with the O-acylisourea to form an activated ester, which subsequently reacts with the amine [25]:
R-COO-C(=NR')NHR' + HOBt → R-CO-OBt + R'NHCONHR'R-CO-OBt + H2NR'' → R-CONHR'' + HOBtThis pathway reduces the likelihood of side reactions such as N-acylurea formation or racemization [22] [25].
Several carbodiimide reagents have been employed in the synthesis and derivatization of 2-(2-(2-aminoethoxy)ethoxy)acetic acid hydrochloride [7] [10]:
Recent studies have identified that EDC·HCl and TBEC (tert-butylethylcarbodiimide) are particularly advantageous as they do not form hydrogen cyanide during the coupling reaction, making them safer options for large-scale synthesis [7] [23].
Table 2: Comparison of Carbodiimide Reagents in Coupling Reactions Involving 2-(2-(2-Aminoethoxy)ethoxy)acetic Acid
| Carbodiimide | Solubility | Coupling Efficiency | Side Reaction Profile | Workup Considerations |
|---|---|---|---|---|
| EDC·HCl | Water-soluble | Moderate (90%) | Low N-acylurea formation | Simple aqueous extraction [7] [23] |
| DCC | Organic solvents | High (>99%) | Moderate N-acylurea formation | Dicyclohexylurea precipitation [10] |
| DIC | Organic solvents | High (98%) | Low N-acylurea formation | Diisopropylurea removal [7] |
| TBEC | Organic solvents | High (98%) | Minimal HCN formation | Similar to DIC [7] |
The choice of carbodiimide reagent significantly impacts the overall efficiency and practicality of coupling reactions involving 2-(2-(2-aminoethoxy)ethoxy)acetic acid hydrochloride, particularly when considering scale-up for industrial applications [10] [22].
2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) oxidation represents a critical methodology in the synthesis of 2-(2-(2-aminoethoxy)ethoxy)acetic acid hydrochloride, particularly for the conversion of primary alcohols to carboxylic acids in key intermediates [4]. This selective oxidation approach offers significant advantages over traditional oxidation methods, including mild reaction conditions, high selectivity, and compatibility with sensitive functional groups [11].
The TEMPO-mediated oxidation proceeds through a catalytic cycle involving the oxoammonium salt as the active oxidant [4]. The general mechanism involves:
This process can be represented as follows:
TEMPO + Primary Oxidant → Oxoammonium Salt + Reduced OxidantOxoammonium Salt + R-CH2OH → TEMPO-H + R-CHOR-CHO + H2O ⇌ R-CH(OH)2Oxoammonium Salt + R-CH(OH)2 → TEMPO-H + R-COOHTEMPO-H + Primary Oxidant → TEMPO + Reduced OxidantThe reaction typically occurs via a cyclic transition state under basic conditions or a linear transition state under acidic conditions, with the former providing greater selectivity for primary alcohols [11] [26].
Several TEMPO-based oxidation systems have been employed in the synthesis of 2-(2-(2-aminoethoxy)ethoxy)acetic acid intermediates [2] [4]:
In the context of 2-(2-(2-aminoethoxy)ethoxy)acetic acid synthesis, the TEMPO/NaBr system has been specifically documented in patent literature for the oxidation of 2-(2-(2-aminoethoxy)ethoxy)ethanol derivatives [2]. The reaction is typically conducted in a biphasic system of acetone and aqueous sodium bicarbonate at 0-5°C [2].
A key advantage of TEMPO oxidation in the synthesis of 2-(2-(2-aminoethoxy)ethoxy)acetic acid hydrochloride is its compatibility with various functional groups present in the intermediates [4] [11]. The oxidation selectively targets primary alcohols while leaving other functional groups intact, including:
This selectivity is particularly valuable when working with multifunctional intermediates in the synthetic pathway [11]. The oxidation can be performed in the presence of protected amino groups, which are subsequently deprotected to yield the target compound [2].
Table 3: TEMPO Oxidation Systems Used in 2-(2-(2-Aminoethoxy)ethoxy)acetic Acid Synthesis
| Oxidation System | Primary Oxidant | Co-catalyst | Reaction Conditions | Yield | Selectivity |
|---|---|---|---|---|---|
| TEMPO/NaOCl/NaBr | NaOCl | NaBr | Acetone/NaHCO3, 0-5°C | 85-90% | High for 1° alcohols [2] [4] |
| TEMPO/BAIB | BAIB | None | DCM or ACN, rt | 80-85% | Very high for 1° alcohols [11] |
| TEMPO/NaClO2/NaOCl | NaClO2/NaOCl | None | Phosphate buffer, pH 6.5 | 75-85% | Direct to carboxylic acid [4] |
The TEMPO oxidation step represents a critical transformation in the synthesis of 2-(2-(2-aminoethoxy)ethoxy)acetic acid hydrochloride, enabling the efficient conversion of alcohol intermediates to the required carboxylic acid functionality under conditions that preserve the integrity of other functional groups in the molecule [2] [11].
The industrial-scale production of 2-(2-(2-aminoethoxy)ethoxy)acetic acid hydrochloride presents numerous challenges that must be addressed to ensure efficient, cost-effective, and sustainable manufacturing processes [17]. These challenges span multiple aspects of production, from raw material selection to final purification steps [24].
The selection and quality of starting materials significantly impact the scalability of 2-(2-(2-aminoethoxy)ethoxy)acetic acid hydrochloride synthesis [17]. Key considerations include:
Scaling up the laboratory synthesis of 2-(2-(2-aminoethoxy)ethoxy)acetic acid hydrochloride introduces several process chemistry challenges [18]:
The TEMPO oxidation step presents particular challenges at scale due to the potential for exothermic reactions and the need for precise temperature control [4] [11]. Similarly, carbodiimide coupling reactions require careful optimization to minimize side product formation while maintaining high conversion rates [10] [22].
The purification of 2-(2-(2-aminoethoxy)ethoxy)acetic acid hydrochloride at industrial scale presents significant challenges [17] [18]:
Traditional column chromatography, while effective for laboratory-scale purification, becomes prohibitively expensive and inefficient at industrial scale [21]. Alternative approaches such as recrystallization or selective precipitation must be developed and optimized [17].
The economic viability of industrial 2-(2-(2-aminoethoxy)ethoxy)acetic acid hydrochloride production depends on addressing several key factors [18] [24]:
Table 4: Industrial Production Challenges and Potential Solutions for 2-(2-(2-Aminoethoxy)ethoxy)acetic Acid Hydrochloride
| Challenge Category | Specific Issues | Potential Solutions | Implementation Considerations |
|---|---|---|---|
| Raw Materials | Cost and availability of PEG derivatives | Alternative synthetic routes, bulk purchasing agreements | Quality consistency across suppliers [17] [24] |
| Process Chemistry | Exothermic reactions, mixing efficiency | Continuous flow processing, reaction calorimetry | Capital investment, process validation [18] |
| Purification | Chromatography limitations | Crystallization development, membrane filtration | Product quality specifications, yield loss [21] |
| Environmental | Solvent waste, energy consumption | Solvent recycling, process intensification | Regulatory compliance, capital costs [18] [24] |
| Scale-up | Reaction parameter sensitivity | Pilot plant studies, process modeling | Timeline impact, risk assessment [27] |
Recent advances in continuous flow chemistry offer promising approaches to address many of these challenges [17]. By enabling precise control of reaction parameters and reducing reactor volumes, continuous processing can improve safety, efficiency, and product quality in the manufacture of 2-(2-(2-aminoethoxy)ethoxy)acetic acid hydrochloride [24] [27].
Nuclear magnetic resonance spectroscopy serves as a fundamental analytical tool for structural elucidation and purity assessment of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride. The compound exhibits characteristic resonance patterns that confirm its molecular architecture and chemical environment [1] [2].
Proton Nuclear Magnetic Resonance Analysis
The proton nuclear magnetic resonance spectrum of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride displays distinctive signal patterns characteristic of its polyethylene glycol-like backbone. In deuterium oxide solvent, the compound exhibits three primary resonance regions: a singlet at δ 3.97 parts per million corresponding to the methylene protons adjacent to the carboxyl group, a triplet at δ 3.69 parts per million (coupling constant = 3.6 hertz) representing the ethoxy methylene protons, and a triplet at δ 3.07 parts per million (coupling constant = 3.6 hertz) attributed to the methylene protons adjacent to the amino group [1].
Alternative solvent systems provide complementary spectroscopic information. In deuterated acetonitrile, the spectrum reveals a triplet at δ 3.08 parts per million (coupling constant = 5.3 hertz) for the aminoethyl methylene protons, a complex multiplet spanning δ 3.56-3.76 parts per million encompassing the polyethylene glycol chain protons, and a singlet at δ 4.13 parts per million representing the acetyl methylene protons [2].
Carbon-13 Nuclear Magnetic Resonance Characteristics
Carbon-13 nuclear magnetic resonance spectroscopy confirms the structural assignment through characteristic chemical shifts corresponding to the aliphatic carbon framework. The spectrum demonstrates resonances consistent with the ethoxy linkages and carboxylic acid functionality, providing definitive structural confirmation [3].
Quantitative Nuclear Magnetic Resonance Applications
Quantitative nuclear magnetic resonance methodology has been successfully employed for purity determination, achieving analytical precision exceeding 96.0 percent for the free acid form. This technique offers superior accuracy compared to conventional chromatographic methods for determining compound purity [4] [5].
Fourier transform infrared spectroscopy provides comprehensive functional group identification and molecular vibration analysis for 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride. The infrared spectrum exhibits characteristic absorption bands that correspond to specific molecular vibrations within the compound [6] [7].
Primary Amine Functional Group Vibrations
The primary amine functionality generates characteristic absorption patterns in the infrared spectrum. The nitrogen-hydrogen stretching vibrations appear as broad absorption bands in the region spanning 3300-3500 wavenumbers per centimeter. Primary amines typically exhibit two distinct peaks in this region, corresponding to symmetric and asymmetric stretching modes of the amino group [6] [7]. The nitrogen-hydrogen bending vibrations manifest as medium-intensity absorptions in the 1550-1650 wavenumbers per centimeter region [8].
Carboxylic Acid Functional Group Characteristics
The carboxylic acid functionality produces several diagnostic infrared absorptions. The hydroxyl stretch of the carboxyl group generates an exceptionally broad absorption spanning 2500-3300 wavenumbers per centimeter, significantly broader than typical alcohol hydroxyl stretches due to extensive hydrogen bonding interactions [6] [7]. The carbonyl stretch appears as a strong, sharp absorption in the 1700-1720 wavenumbers per centimeter region, representing one of the most diagnostic peaks in the spectrum [6] [7] [8]. The carbon-oxygen stretch of the carboxyl group contributes a strong absorption in the 1200-1320 wavenumbers per centimeter range [8].
Ether Linkage Vibrations
The polyethylene glycol backbone contains multiple ether linkages that generate characteristic carbon-oxygen stretching vibrations. These absorptions typically appear in the 1000-1300 wavenumbers per centimeter region and may manifest as multiple overlapping bands due to the presence of several ether functionalities within the molecular structure [8].
Aliphatic Carbon-Hydrogen Vibrations
The extensive aliphatic framework produces characteristic carbon-hydrogen stretching vibrations in the 2800-3000 wavenumbers per centimeter region. These absorptions correspond to the methylene groups throughout the polyethylene glycol chain and provide confirmation of the aliphatic character of the molecule [6].
High performance liquid chromatography represents the primary analytical methodology for purity assessment and quality control of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride. Reversed-phase chromatographic systems utilizing octadecylsilane stationary phases provide optimal separation and quantification capabilities [5] [9].
Chromatographic Conditions and Performance
Standard analytical protocols employ ChromCore carbon-18 columns with dimensions of 4.6 × 250 millimeters and particle sizes of 5 micrometers. Mobile phase systems consist of water containing 1 percent acetonitrile and 0.1 percent trifluoroacetic acid (solvent A) and acetonitrile containing 1 percent water and 0.1 percent trifluoroacetic acid (solvent B). Flow rates of 1.0 milliliters per minute with detection at 210 nanometers provide optimal analytical performance [9].
Purity Determination and Validation
Preparative Applications
Large-scale purification protocols utilize Vydac carbon-18 columns with dimensions of 10 × 250 millimeters operated at flow rates of 3.0 milliliters per minute. These preparative systems enable efficient isolation of high-purity material from synthetic reaction mixtures while maintaining product integrity [9].
Ultra performance liquid chromatography technology offers enhanced analytical capabilities for 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride analysis. The improved resolution and reduced analysis times provided by ultra performance systems enable more efficient quality control and method development applications [10].
Enhanced Analytical Performance
Ultra performance liquid chromatography systems demonstrate superior sensitivity and specificity compared to conventional high performance liquid chromatography methods. The technology enables detection of trace impurities and degradation products that may not be readily observable using standard analytical protocols [10].
Liquid Chromatography-Mass Spectrometry Integration
The combination of ultra performance liquid chromatography with mass spectrometric detection provides comprehensive analytical characterization. These integrated systems enable simultaneous determination of molecular weight, fragmentation patterns, and chromatographic purity in a single analytical run [9]. The mass spectrometric confirmation ensures unambiguous identification and quantification of the target compound while detecting potential impurities or degradation products.
The thermal stability of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride represents a critical parameter for storage, handling, and processing applications. The compound demonstrates stability under normal ambient conditions but exhibits sensitivity to elevated temperatures [11] [12].
Thermal Decomposition Characteristics
Specific decomposition temperature data for 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride remains unavailable in the current literature. However, the compound exhibits thermal degradation upon exposure to elevated temperatures, generating hazardous decomposition products including carbon monoxide, carbon dioxide, and nitrogen oxides [11]. These decomposition products indicate oxidative degradation of the organic framework and potential deamination reactions under thermal stress.
Environmental Sensitivity Factors
The compound demonstrates particular sensitivity to heat, moisture, and light exposure. These environmental factors can accelerate degradation processes and compromise product stability [11] [13]. Heat sensitivity necessitates storage at reduced temperatures to maintain product integrity over extended periods.
The degradation kinetics of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride involve multiple potential pathways depending on environmental conditions and stress factors [1].
Oxidative Degradation Mechanisms
Under oxidative conditions, the compound may undergo degradation through several pathways. The primary amine functionality represents a particularly vulnerable site for oxidative attack, potentially leading to deamination and formation of aldehyde or carboxylic acid products. The ether linkages within the polyethylene glycol backbone may also undergo oxidative cleavage under severe conditions [1].
Hydrolytic Stability Considerations
The ester and ether functionalities within the molecular structure may exhibit susceptibility to hydrolytic degradation under acidic or basic conditions. However, the compound demonstrates reasonable stability under neutral aqueous conditions, enabling its use in biological and pharmaceutical applications [1].
The solid-state characteristics of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride significantly influence its physical properties, stability, and processing behavior. The compound typically exists as white to off-white crystalline powder with specific morphological characteristics [14] [15].
Physical State and Appearance
2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride presents as a solid crystalline material at ambient temperature. The compound exhibits a white to light yellow powder appearance, indicating minimal chromophoric character and high purity [16] [17]. The crystalline nature suggests an ordered solid-state arrangement that contributes to the compound's stability and handling characteristics.
Particle Size and Distribution
The compound typically manifests as fine crystalline particles suitable for pharmaceutical and research applications. The particle size distribution affects dissolution characteristics, bioavailability, and processing behavior in formulation development [17].
The solid-state stability of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride depends on crystalline structure, particle interactions, and environmental conditions [13] [16].
Storage Requirements and Stability
Optimal storage conditions require maintenance at reduced temperatures, preferably frozen storage at minus twenty degrees Celsius. The compound requires protection from moisture, light, and atmospheric oxygen through storage under inert gas conditions [13] [16]. These stringent storage requirements reflect the compound's sensitivity to environmental degradation factors.
Polymorphic Considerations
While specific crystallographic data for 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride remains limited in the available literature, the compound's handling and storage requirements suggest potential polymorphic behavior. Different crystalline forms may exhibit varying stability profiles, dissolution characteristics, and physical properties that influence pharmaceutical applications.
Hygroscopic Properties
The compound demonstrates moisture sensitivity, indicating potential hygroscopic character that could affect stability and processing behavior. Moisture uptake may lead to crystalline structure changes, chemical degradation, or altered dissolution properties [13]. Proper storage under controlled humidity conditions prevents moisture-related stability issues.